L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
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Overview
Description
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: is a hexapeptide composed of the amino acids leucine, serine, proline, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of serine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine oxide, while substitution reactions can yield various peptide analogs.
Scientific Research Applications
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and interactions with molecular targets.
Properties
CAS No. |
920011-49-0 |
---|---|
Molecular Formula |
C32H61N9O8 |
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H61N9O8/c1-20(2)18-21(36)27(43)40-25(19-42)31(47)41-17-9-13-26(41)30(46)38-23(11-4-7-15-34)28(44)37-22(10-3-6-14-33)29(45)39-24(32(48)49)12-5-8-16-35/h20-26,42H,3-19,33-36H2,1-2H3,(H,37,44)(H,38,46)(H,39,45)(H,40,43)(H,48,49)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
HTYLFOLDRDRFAV-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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